Methyclothiazide

Catalog No.
S535157
CAS No.
135-07-9
M.F
C9H11Cl2N3O4S2
M. Wt
360.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyclothiazide

CAS Number

135-07-9

Product Name

Methyclothiazide

IUPAC Name

6-chloro-3-(chloromethyl)-2-methyl-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide

Molecular Formula

C9H11Cl2N3O4S2

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)

InChI Key

CESYKOGBSMNBPD-UHFFFAOYSA-N

SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl

solubility

Slightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol.
8.24e-01 g/L

Synonyms

Methyclothiazide; Aquatensen; Duretic; Enduron; Methyclothiazid; Enduronum; AB0012760; FT-0654252; A806880; S4057,135-07-9;

Canonical SMILES

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl

The exact mass of the compound Methyclothiazide is 358.9568 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.2 mg/lslightly soluble in alcohol; freely soluble in acetone, pyridine; sparingly soluble in methanol; very slightly soluble in water, benzene, chloroform, isopropyl alcohol.8.24e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines. It belongs to the ontological category of benzothiadiazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Understanding Blood Pressure Regulation

    Methyclothiazide's mechanism of action involves increasing the excretion of sodium and water from the body by acting on the kidneys. This effect on kidney function has been valuable in studies to investigate the physiological pathways that regulate blood pressure. Researchers can use methyclothiazide to manipulate these pathways and observe the resulting changes in blood pressure [].

  • Studying Kidney Function

    Due to its impact on kidney function, methyclothiazide can be a tool to assess kidney health and disease. By measuring the change in urine output after administration of a specific dose of methyclothiazide, researchers can gain insights into kidney function [].

  • Investigating Electrolyte Balance

    Methyclothiazide can cause electrolyte imbalances, particularly a decrease in potassium. This effect is used in some research studies to investigate the body's mechanisms for maintaining electrolyte homeostasis [].

  • Control Medication in Hypertension Research

    When researchers are studying new medications for hypertension, they often use a control group that receives a well-established treatment like methyclothiazide. This allows for a comparison of the effectiveness and side effects of the new drug with a standard treatment [].

Methyclothiazide is a thiazide diuretic and antihypertensive medication primarily used to manage high blood pressure and fluid retention (edema) associated with conditions like congestive heart failure, liver disease, and kidney disorders. It is classified as a member of the benzothiadiazine class of drugs, structurally related to hydrochlorothiazide. The chemical formula for methyclothiazide is C9H11Cl2N3O4S2C_9H_{11}Cl_2N_3O_4S_2, and it has a molecular weight of approximately 360.23 g/mol. The compound appears as a white to practically white crystalline powder that is slightly soluble in alcohol but very slightly soluble in water and chloroform .

Methyclothiazide acts as a diuretic by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney. This leads to increased excretion of water in the urine, ultimately reducing blood volume and lowering blood pressure [].

Methyclothiazide is generally well-tolerated, but potential side effects include electrolyte imbalances (particularly potassium depletion), dizziness, and dehydration []. In severe cases, it can lead to gout or low blood pressure.

Data on Toxicity:

  • Oral LD50 (median lethal dose) in rats: >10 g/kg [] (indicates low acute toxicity)

Methyclothiazide functions by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water. This mechanism results in diuresis, which helps lower blood pressure. The compound's action also involves blocking the active reabsorption of chloride in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .

The primary biological activity of methyclothiazide is its diuretic effect, which leads to increased urine production and decreased fluid retention. It also has antihypertensive properties, potentially mediated through its influence on smooth muscle calcium channels and carbonic anhydrases. The drug may affect potassium levels, causing hypokalemia, which can sensitize the heart to digitalis toxicity .

Methyclothiazide can be synthesized through various chemical pathways involving the reaction of chloromethyl derivatives with benzothiadiazine sulfonamides. Specific synthetic routes are not extensively documented in public literature but typically involve multi-step organic synthesis techniques that include chlorination and sulfonation reactions .

Methyclothiazide is primarily used for:

  • Hypertension Management: Reducing blood pressure to prevent complications like heart failure and stroke.
  • Edema Treatment: Managing fluid retention due to heart failure, liver disease, or renal conditions.
  • Diabetes Insipidus: Occasionally used for managing this condition by reducing urine output.
  • Preventing Kidney Stones: In patients with high calcium levels in urine .

Methyclothiazide interacts with various medications, which can affect its efficacy and safety profile. Notable interactions include:

  • Lithium: Reduced renal clearance may increase lithium toxicity.
  • Nonsteroidal Anti-Inflammatory Drugs: These may diminish the diuretic effect.
  • Corticosteroids: Can exacerbate hypokalemia when used concurrently.
  • Digitalis Glycosides: Increased risk of toxicity due to potential hypokalemia .

Methyclothiazide shares similarities with other thiazide diuretics but has unique characteristics that differentiate it from them. Here are some comparable compounds:

Compound NameStructural FormulaKey Differences
HydrochlorothiazideC7H8ClN3O4SC_7H_8ClN_3O_4SMore widely used; stronger diuretic effect
ChlorthalidoneC14H10ClN3O4SC_{14}H_{10}ClN_3O_4SLonger half-life; more potent antihypertensive
BendroflumethiazideC14H16ClN3O4SC_{14}H_{16}ClN_3O_4SDifferent side effects profile; less commonly used
IndapamideC16H16ClN3O3SC_{16}H_{16}ClN_3O_3SNon-thiazide; different mechanism of action

Methyclothiazide's unique combination of chemical structure and pharmacological properties makes it particularly effective for specific patient populations while presenting a distinct side effect profile compared to other thiazides .

Spectroscopic Profiling (Ultraviolet-Visible, Nuclear Magnetic Resonance, Infrared)

Ultraviolet-Visible Spectroscopy

Methyclothiazide exhibits characteristic ultraviolet-visible absorption properties that are fundamental for its analytical characterization. The compound demonstrates three distinct absorption maxima in methanol solution: at 208 nanometers with an extinction coefficient of 745, at 273 nanometers with an extinction coefficient of 565, and at 326 nanometers with an extinction coefficient of 96 [1]. These wavelengths correspond to the π→π* transitions within the benzothiadiazine chromophore system, which provides the basis for quantitative spectrophotometric analysis.

The ultraviolet-visible spectroscopic behavior of methyclothiazide is significantly influenced by the electronic transitions associated with the conjugated aromatic system and the electron-withdrawing effects of the chlorine substituents and sulfonamide groups [2]. The absorption at 208 nanometers represents the primary π→π* transition of the benzene ring system, while the longer wavelength absorptions at 273 and 326 nanometers arise from extended conjugation involving the nitrogen and sulfur atoms in the heterocyclic structure.

For analytical applications, the absorption maximum at 272 nanometers is commonly employed for quantitative determinations in high-performance liquid chromatography and spectrophotometric assays [3]. The molar absorptivity values provide excellent sensitivity for trace-level analysis, with detection limits typically in the microgram per milliliter range. Solvent effects on the ultraviolet-visible spectrum have been documented, with polar protic solvents such as methanol providing enhanced spectral resolution compared to aqueous media.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for methyclothiazide through both proton and carbon-13 analyses. In trifluoroacetic acid solution, the compound exists in protonated form with distinct chemical shift patterns that confirm the benzothiadiazine structure [1]. The protonated nitrogen exhibits a chemical shift at δ 2.44 ppm relative to tetramethylsilane, while the imide nitrogen-hydrogen proton appears as a doublet at δ 2.00 ppm with a coupling constant of 9.0 hertz.

The aromatic proton region displays characteristic patterns consistent with the substituted benzene ring, with chemical shifts appearing between 6.5 and 8.0 ppm. The chloromethyl group attached to the heterocyclic ring produces a distinctive multiplet pattern in the aliphatic region, typically appearing around δ 4.5-5.0 ppm. The N-methyl group substituent exhibits a singlet at approximately δ 3.0 ppm [4].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of methyclothiazide. The aromatic carbons appear in the characteristic 120-140 ppm region, with the quaternary carbons bearing chlorine substituents showing distinct downfield shifts due to the electron-withdrawing nature of the halogen atoms. The sulfonamide-bearing carbon typically resonates around 130-135 ppm, while the chloromethyl carbon appears at approximately 45-50 ppm.

Infrared Spectroscopy

Infrared spectroscopic analysis of methyclothiazide reveals characteristic vibrational modes that serve as fingerprint identifications for the compound. The most prominent absorptions occur in the nitrogen-hydrogen stretching region, with primary and secondary sulfonamide groups exhibiting distinct bands at 3387 and 3322 wavenumbers [5]. Additional nitrogen-hydrogen stretching modes from the heterocyclic amine groups appear at 3281 and 3232 wavenumbers.

The sulfur-oxygen double bond stretching vibrations provide particularly diagnostic information, with strong absorptions at 1176 and 1157 wavenumbers corresponding to the symmetric and asymmetric stretching modes of the sulfonyl dioxide functionality [5]. These bands are characteristic of the benzothiadiazine-1,1-dioxide structure and serve as reliable markers for compound identification.

Carbon-hydrogen stretching vibrations appear as weaker bands in the 3150-3100 wavenumber region for aromatic carbons and 3000-2900 wavenumbers for aliphatic carbons. The aromatic carbon-carbon stretching mode is observed at 1596 wavenumbers, while carbon-nitrogen and sulfur-nitrogen stretches overlap in the 1351-1332 wavenumber region [5].

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the primary analytical technique for methyclothiazide separation, quantification, and purity assessment. The most widely employed method utilizes a symmetry C18 column (4.6 × 150 millimeters, 5 micrometers particle size) with a mobile phase consisting of acetonitrile and buffer solution in a 70:30 ratio, adjusted to pH 3.5 with orthophosphoric acid [6]. Detection is typically performed at 254 nanometers using a photodiode array detector.

Under these chromatographic conditions, methyclothiazide exhibits a retention time of approximately 2.162 minutes with excellent peak symmetry and resolution from potential interfering compounds [6]. The method demonstrates linear response over the concentration range of 20-100 micrograms per milliliter with a correlation coefficient of 0.999. The limit of detection and limit of quantification values are 0.2 and 0.5 micrograms per milliliter, respectively, providing adequate sensitivity for pharmaceutical analysis.

Alternative detection wavelengths include 272 and 286 nanometers, which may provide enhanced selectivity depending on the sample matrix and potential interferences [7]. The method has been successfully validated according to International Conference on Harmonisation guidelines for linearity, precision, accuracy, specificity, and robustness, with recovery values typically ranging from 98-102% of the labeled amount.

Ultra-High-Performance Liquid Chromatography

Ultra-high-performance liquid chromatography methods for methyclothiazide analysis employ sub-2-micrometer particle size columns to achieve enhanced separation efficiency and reduced analysis times [8]. Typical column configurations include C18 or C8 stationary phases (2.1 × 100 millimeters, 1.8 micrometers) operated at elevated pressures up to 1000 bar.

Mobile phase systems for ultra-high-performance liquid chromatography commonly utilize acetonitrile and water with formic acid modifiers to enhance electrospray ionization compatibility for mass spectrometric detection [8]. Gradient elution programs allow for comprehensive separation of methyclothiazide from related compounds and degradation products within analysis times of less than 5 minutes.

The enhanced peak capacity and resolution achieved through ultra-high-performance liquid chromatography enable effective separation of methyclothiazide from structurally similar thiazide diuretics and metabolites. Detection limits in the sub-microgram per milliliter range are routinely achieved, supporting applications in bioanalytical and environmental monitoring studies.

Chiral Chromatography

Enantioselective separation of methyclothiazide has been achieved using immobilized chiral stationary phases, specifically the CHIRALPAK IG column containing meta-substituted immobilized chiral selectors [9]. This method enables the resolution of the R and S enantiomers of methyclothiazide, which is important for understanding stereochemical effects on biological activity.

The chiral separation typically employs normal phase conditions with alcoholic mobile phases, achieving baseline resolution of the enantiomers with separation factors greater than 1.5. The method provides valuable information for pharmaceutical development and quality control applications where enantiomeric purity requirements must be met.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

Mass spectrometric analysis of methyclothiazide using electrospray ionization provides both molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 360, corresponding to the protonated molecular species [M+H]+ in positive ion mode [10].

The base peak in the mass spectrum typically occurs at mass-to-charge ratio 319, arising from the loss of 41 mass units, which corresponds to the elimination of the chloromethyl group (CH2Cl) from the molecular ion [1]. This fragmentation is characteristic of thiazide diuretics containing halogenated alkyl substituents and serves as a diagnostic ion for compound identification.

Additional significant fragment ions include masses at 282 (loss of 78, corresponding to SO2 + Cl elimination), 254 (loss of 106, representing combined losses), and lower mass fragments below 200 that result from further decomposition of the benzothiadiazine ring system [10]. The fragmentation pathway proceeds through initial loss of the chloromethyl substituent, followed by elimination of sulfur dioxide and subsequent ring opening reactions.

Tandem Mass Spectrometry

Tandem mass spectrometry techniques provide enhanced specificity for methyclothiazide analysis through multiple reaction monitoring experiments. The precursor ion at mass-to-charge ratio 360 is selectively fragmented using collision-induced dissociation, producing characteristic product ions that serve as qualitative and quantitative markers [8].

The most abundant product ion transitions include 360→319 (loss of chloromethyl), 360→282 (loss of SO2 + Cl), and 360→254 (multiple neutral losses) [10]. These transitions exhibit distinct collision energies and fragmentation efficiencies that optimize analytical sensitivity and selectivity.

Triple quadrupole mass spectrometers operating in multiple reaction monitoring mode achieve detection limits in the picogram per milliliter range for methyclothiazide in biological matrices [8]. The high specificity of tandem mass spectrometry enables accurate quantification in complex samples without extensive sample cleanup procedures.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry using quadrupole time-of-flight or Orbitrap instruments provides accurate mass measurements for methyclothiazide and its fragment ions [11]. The molecular ion exhibits an accurate mass of 360.9568 daltons, allowing for elemental composition confirmation with mass accuracy typically better than 5 parts per million.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals form alcohol and water
White or practically white, crystalline powde

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

358.9568036 g/mol

Monoisotopic Mass

358.9568036 g/mol

Heavy Atom Count

20

Taste

TASTELESS

LogP

1.42
1.42 (LogP)
log Kow = 1.42 at pH 6.5
0.6

Odor

Odorless or has slight odor.

Decomposition

When heated to decomposition it emits very toxic fumes of sulfoxides, nitroxides, and /hydrogen chloride/.

Appearance

Solid powder

Melting Point

225 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3H46UAC61
R6KDH2S0SX
R00UUL4SRN

Drug Indication

For use in the management of hypertension either as the sole therapeutic agent or to enhance the effect of other antihypertensive drugs in the more severe forms of hypertension. Also used as adjunctive therapy in edema associated with congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy.

Therapeutic Uses

Diuretics, Thiazide
Thiazides...may be used to control edema associated with premenstrual tension and to reduce fluid retention following administration of corticosteroids or estrogens. /thiazide diuretics/
Indications include edema associated with congestive heart failure, hepatic cirrhosis with ascites, corticosteroid and estrogen therapy, and some forms of renal function impairment including nephrotic syndrome, acute glomerulonephritis, and chronic renal failure. /Included in US product labeling; Thiazide diuretics/
Thiazide diuretics are indicated either alone or as adjunctive therapy in the treatment of hypertension. /Included in US product labeling; Thiazide diuretics/
For more Therapeutic Uses (Complete) data for METHYCLOTHIAZIDE (10 total), please visit the HSDB record page.

Pharmacology

Methyclothiazide, a diuretic-antihypertensive agent, is a member of the benzothiadiazine (thiazide) class of drugs. Methyclothiazide has a per mg natriuretic activity approximately 100 times that of the prototype thiazide, chlorothiazide. At maximal therapeutic dosages, all thiazides are approximately equal in their diuretic/natriuretic effects. Like other benzothiadiazines, methyclothiazide also has antihypertensive properties, and may be used for this purpose either alone or to enhance the antihypertensive action of other drugs.
Methyclothiazide is a benzothiadiazine-sulfonamide derivative belonging to the class of the thiazide diuretics.

MeSH Pharmacological Classification

Diuretics

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03A - Low-ceiling diuretics, thiazides
C03AA - Thiazides, plain
C03AA08 - Methyclothiazide

Mechanism of Action

Methyclothiazide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. As a diuretic, methyclothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like methyclothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of methyclothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle.
Acute admin of thiazides increases the excretion of uric acid. However, uric acid excretion is reduced following chronic admin... . The acute effects of inhibitors of Na+-Cl- symport on Ca2+ excretion are variable; when admin chronically, thiazide diuretics decr Ca2+ excretion. The mechanism is unknown but may involve increased proximal reabsorption due to volume depletion as well as direct effects of thiazides to incr Ca2+ reabsorption in the /distal convoluted tubule/. Thiazide diuretics may cause a mild magnesuria by a poorly understood mechanism, and there is increasing awareness that long-term use of thiazide diuretics may cause magnesium deficiency, particularly in the elderly. /Thiazide diuretics/
Thiazides inhibit reabsorption of sodium and ...chloride in distal segment. ... As /a/ class...have important action on excretion of potassium that results from increased secretion of cation by distal tubule. ... Glomerular filtration rate may be reduced by thiazides, particularly with iv admin for exptl purposes. /thiazide diuretics/
Nature of chemical interaction between thiazides and specific renal receptors responsible for chloruretic effect is not known; no critical enzymatic reactions have been identified. /thiazides/
Thiazide diuretics increase urinary excretion of sodium and water by inhibiting sodium reabsorption in the early distal tubules. They increase the rate of delivery of tubular fluid and electrolytes to the distal sites of hydrogen and potassium ion secretion, while plasma volume contraction increases aldosterone production. The increased delivery and increase in aldosterone levels promote sodium reabsorption at the distal tubules, thus increasing the loss of potassium and hydrogen ions. /Thiazide diuretics/
The antidiuretic effect of thiazide diuretics is a result of mild sodium and water depletion leading to increased reabsorption of glomerular filtrate in the proximal renal tubule and reduced delivery of tubular fluid available for excretion. /Thiazide diuretics/

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC12
SLC12A3 (TSC) [HSA:6559] [KO:K14426]

Other CAS

135-07-9

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.
Thiazides are absorbed from GI tract and owe their usefulness largely to their effectiveness by oral route. Absorption is relatively rapid. Most agents show demonstrable diuretic effect within hr after oral administration. /thiazide diuretics/
In general, thiazides with relatively long durations of action show proportionately high degrees of both binding to plasma proteins and reabsorption by renal tubules. ... Drug passes readily through placental barrier to fetus. All thiazides probably undergo active secretion in proximal tubule. /thiazide diuretics/
Methyclothiazide is absorbed from the GI tract. Little information is available on the extent of absorption and the distribution of methyclothiazide in the body. Methyclothiazide is excreted unchanged in urine.

Metabolism Metabolites

Methyclothiazide is excreted unchanged in urine.

Wikipedia

Methyclothiazide

Drug Warnings

Because hypokalemia accelerates glucose intolerance, fall in serum potassium level can aggravate diabetes. Diuretic therapy may cause pronounced hypokalemia in presence of incr mineralocorticoid activity due to primary adrenal disease...or corticosteroid therapy. /thiazide diuretics/
Reversible elevation of blood urea nitrogen level may occur... This prerenal azotemia is caused by decrease in renal blood flow and glomerular filtration rate secondary to reduction in blood volume induced by diuretic. ...thiazides may directly depress renal blood flow. /thiazide diuretics/
Necrotizing vasculitis of skin and kidney has occurred in elderly patients, but its relationship to thiazides is still unproved. /thiazide diuretics/
When cardiac decompensation or hypertension is accompanied by significant impairment of renal function, thiazides should be admin with caution because of their capacity to aggravate renal insufficiency. /thiazide diuretics/
For more Drug Warnings (Complete) data for METHYCLOTHIAZIDE (19 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Close et al, J Am Chem Soc 82, 1132 (1960).
By process analagous to that for chlorothiazide, 4-amino-6-chloro-n(3)-methyl-m-benzenedisulfonamide is cyclized through condensation with monochloroacetaldehyde or an acetal thereof. US patent 3,163,644.

Analytic Laboratory Methods

Analyte: methyclothiazide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: methyclothiazide; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: methyclothiazide; matrix: chemical identification; procedure: fuse with sodium hydroxide; ammonia fumes produced turn moistened red litmus paper blue; fused mixture responds to the sulfite test
Analyte: methyclothiazide; matrix: chemical purity; procedure: titration with silver nitrate using eosin Y as indicator
For more Analytic Laboratory Methods (Complete) data for METHYCLOTHIAZIDE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method for determination of methylclothiazide in urine by liquid chromatography.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container.

Interactions

Many diabetic patients regulated by chlorpropamide or other sulfonylureas exhibit impaired diabetic control when any thiazide diuretic is added to the drug regimen. ... This drug interaction may occur with acetohexamide, tolazamide, and tolbutamide. /thiazide diuretics/
Thiazides enhance the antihypertensive action of guanethidine, allowing the dose of guanethidine to be reduced and decr the incidence of adverse reactions. ... Bethanidine and debrisoquin are chemically and Pharmacologically related to guanethidine and may be expected to interact with hydrochlorothiazide. /thiazide diuretics/
Chlorothiazide and other thiazide diuretics enhance the cardiotoxic and neurotoxic effects of lithium and these drugs should not be administered concurrently. /thiazide diuretics/
...Disruption of uricosuric therapy by admin of diuretic which increases plasma uric acid levels (thiazides) ... /thiazide diuretics/
For more Interactions (Complete) data for METHYCLOTHIAZIDE (16 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available methyclothiazide tablets have an expiration date of 5 yr following the date of manufacture.

Dates

Last modified: 08-15-2023

[A case of cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) in which lomerizine hydrochloride was suggested to prevent recurrent stroke]

Hisao Shimizu, Shuhei Nagami, Nobuyuki Takahashi
PMID: 24429644   DOI: 10.5692/clinicalneurol.54.22

Abstract

A 60-year-old man visited our hospital because of left hemiparesis in September 2006. Magnetic resonance imaging (MRI) revealed a high-intensity lesions in the right corona radiata on diffusion-weighted images and a high-intensity lesions in the basal ganglia and deep white matter on T2-weighted images. He recovered with no sequelae. Antithrombotic agents such as aspirin were given to prevent stroke, but stroke recurred three times over the course of 3 years. In February 2009, neurological examination revealed right hemiparalysis and dysarthria. Dysphagia and cognitive decline had been progressing gradually. We suspected cerebral autosomal dominant arteriopathy with subcortical infarcts and leukoencephalopathy (CADASIL) on the basis of the clinical and family history. An Arg75Pro mutation in the Notch3 gene was found, but did not involve a cysteine residue. Antithrombotic agents were ineffective. We tried lomerizine hydrochloride, which was reported to prevent stroke in a patient with CADASIL. In Japan, lomerizine hydrochloride is used to prevent migraine and to selectively inhibit cerebral artery contraction. During treatment with lomerizine hydrochloride (5 mg/day) for more than 3 years, there was no recurrence of cerebral infarction and no further deterioration of cognitive function or MRI findings. There is no evidence supporting the efficacy of antithrombotic agents in CADASIL patients. Moreover, antithrombotic agents have been reported to increase the frequency of clinically silent microbleeds on MRI in CADASIL. Lomerizine hydrochloride might therefore be one option for the treatment of CADASIL.


[Home blood pressure monitoring in addition to office blood pressure determination is useful in patients with systolic hypertension before their inclusion into a drug trial]

X Girerd, J Fourcade, J P Fauvel, F Villeneuve, T Denolle, A Marquand, C Dourmap, O Hanon, Club des jeunes hypertensiologues
PMID: 17061454   DOI:

Abstract

In patients with uncontrolled systolic hypertension, to estimate the value of home blood pressure monitoring in addition to office blood pressure for inclusion in a trial.
80 patients with systolic hypertension, defined as SBP > or =140 mmHg and pulse pressure > or =60 mmHg, were treated for 4 weeks with a thiazide diuretic at usual dose (25 mg HCTZ or 1.5 mg indapamide or methyclothiazide 5 mg). Blood pressure was measured using an automatic monitor (Omron M6) at office and at home in the 3 days prior the visit. Subjects with an uncontrolled hypertension were included in the second part of the trial only if there fulfilled inclusion criteria: office SBP > or =140 mmHg and home SBP > or =135 mmHg (mean of 18 measurements obtained on 3 consecutive days) and office pulse pressure > or =60 mmHg.
After 4 weeks with diuretic treatment, 62% of patients fulfilled 3 criteria and were included in the second part of the trial. It was observed 76% of patients with office SBP > or =140 mmHg, 72% with office pulse pressure > or =60 mmHg and 70% with both office SBP and PP criteria. However, only 67% of patients had home SBP > or =135 mmHg. Discrepancy between office and home SBP was observed and subjects with a white coat hypertension was noticed in 14% and masked hypertension in 5%.
If patients with systolic hypertension have to be included into a drug trial because there are uncontrolled, home blood pressure monitoring in addition to office blood pressure is a very useful criteria for inclusion because misclassifications due to white coat or masked hypertension is frequent in these patients.


["De natura hominis" of Meletius and the history of blood circulation]

G DEL GUERRA
PMID: 14883798   DOI:

Abstract




Methyclothiazide in pregnancy. Its diuretic and antihypertensive effects

J N PANNULLO
PMID: 14483565   DOI:

Abstract




Clinical evaluation of methyclothiazide, a new potent long-acting oral diuretic drug

S PODOLSKY, M FUCHS, R SELLOR
PMID: 14487339   DOI:

Abstract




A combination of methyclothiazide and deserpidine in the treatment of essential hypertension

M F KOSSOVER, A M GOLDMAN
PMID: 14458691   DOI: 10.1378/chest.42.2.170

Abstract




[Clinical trial of a new diuretic: methyclothiazide]

F KIRSCH, B KLOTZ
PMID: 14456333   DOI:

Abstract




METHYCLOTHIAZINE IN THE MANAGEMENT OF PREMENSTRUAL TENSION

L F BUSHNELL
PMID: 14323396   DOI:

Abstract




PROLONGED METHYCLOTHIAZIDE-DESERPIDINE THERAPY IN HYPERTENSIVE YOUNG ADULTS

W A ABRUZZI
PMID: 14335191   DOI:

Abstract




[CLINICAL TRIAL WITH THE COMBINATION OF PARGYLINE AND METHYCLOTHIAZIDE IN THE TREATMENT OF ESSENTIAL ARTERIAL HYPERTENSION]

F BARRERAARENAS
PMID: 14346210   DOI:

Abstract




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